molecular formula C15H13F2NO2S B4393468 N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B4393468
M. Wt: 309.3 g/mol
InChI Key: SDBZSJHNBYDNBZ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFB belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. By inhibiting HDAC enzymes, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide may promote the expression of genes that inhibit tumor growth and suppress the expression of genes that promote tumor growth.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to enhance the immune response to cancer cells by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer development and progression. However, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations, including its potential toxicity and the need for further optimization of its dosing and administration.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide. One direction is to further elucidate its mechanism of action and identify the specific HDAC enzymes that it inhibits. Another direction is to optimize its dosing and administration to minimize toxicity and maximize effectiveness. Additionally, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide could be combined with other cancer treatments to enhance their effectiveness. Finally, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide could be tested in clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells in vivo in animal models. Furthermore, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c1-20-14-8-12(21-2)3-4-13(14)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZSJHNBYDNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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